4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid
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Overview
Description
This compound, also known as rac-4-[(1R,2S)-2-carboxycyclopropaneamido]-3-methylbenzoic acid, has a molecular weight of 263.25 . It is a powder at room temperature and is stored at 4 degrees Celsius .
Molecular Structure Analysis
The compound is chiral, meaning it has a non-superimposable mirror image . This is due to the presence of stereocenters in the molecule, which are labeled as R or S . The specific configuration of this compound is (1R,2S), indicating the spatial arrangement of the atoms .Scientific Research Applications
- Cispentacin exhibits potent antifungal activity. Structural optimization has led to the synthesis of derivatives, such as (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid , which demonstrates even greater efficacy against fungal pathogens . Researchers continue to investigate its mechanism of action and potential clinical applications.
- Cispentacin biosynthesis involves type II polyketide synthase-like enzymes (PKSs). These enzymes normally synthesize aromatic polyketides but were recently found to produce a nonaromatic skeleton in cispentacin. Biochemical analyses reveal unique enzymatic reactions, including a heterodimer of type II PKS-like enzymes (AmcF–AmcG) that catalyzes C2 elongation and cyclization on the acyl carrier protein (AmcB). This work expands our understanding of type II PKSs and natural product biosynthesis .
- Cispentacin and its analogs have been explored as promising pharmacological agents. BAY 10-8888, an analog of cispentacin, competitively inhibits isoleucyl-tRNA synthetase, thereby inhibiting protein synthesis and exhibiting anti-Candida activity . Researchers continue to investigate other potential therapeutic applications.
Antifungal Properties
Polyketide Synthase-Like Enzymes
Pharmacological Potential
Safety and Hazards
properties
IUPAC Name |
4-[[(1R,2S)-2-carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-6-4-7(12(16)17)2-3-10(6)14-11(15)8-5-9(8)13(18)19/h2-4,8-9H,5H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXHSHHSERDJSK-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)[C@@H]2C[C@@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 93366694 |
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